Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate
Overview
Description
Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both furan and benzofuran moieties, contributes to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with a benzofuran derivative through amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined furan and benzofuran moieties, which contribute to its distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)22-14)17-15(18)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHCJZRGLPILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329651 | |
Record name | ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51090320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477500-33-7 | |
Record name | ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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